molecular formula C76H104N18O19S2 B10848408 D-Trp8-SRIF-14

D-Trp8-SRIF-14

Cat. No.: B10848408
M. Wt: 1637.9 g/mol
InChI Key: NHXLMOGPVYXJNR-VOWFNQDTSA-N
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Description

D-Trp8-SRIF-14: is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system by inhibiting the release of various secondary hormones. This compound is specifically modified at the eighth position with D-tryptophan, which enhances its stability and binding affinity to somatostatin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Trp8-SRIF-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The D-tryptophan is incorporated at the eighth position during this sequence. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Trp8-SRIF-14 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors. This binding inhibits the release of secondary hormones by reducing cyclic adenosine monophosphate (cAMP) levels and calcium influx in target cells. The primary molecular targets are the somatostatin receptor subtypes, particularly SSTR2 and SSTR5 .

Comparison with Similar Compounds

Uniqueness: D-Trp8-SRIF-14 is unique due to the incorporation of D-tryptophan at the eighth position, which enhances its stability and receptor binding affinity compared to other analogs .

Properties

Molecular Formula

C76H104N18O19S2

Molecular Weight

1637.9 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42?,43?,50-,51+,52-,53+,54-,55-,56+,57-,58-,59-,62+,63+/m0/s1

InChI Key

NHXLMOGPVYXJNR-VOWFNQDTSA-N

Isomeric SMILES

C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=CC=CC=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N

Canonical SMILES

CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=CC=CC=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O

Origin of Product

United States

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